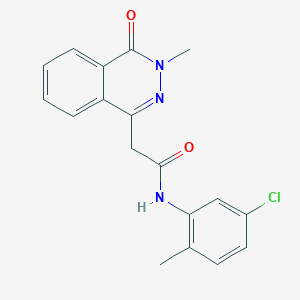
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications. CP-31398 has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is not fully understood. However, it has been shown to inhibit the p53-MDM2 interaction, which leads to the stabilization and activation of p53. p53 is a tumor suppressor protein that plays a key role in the regulation of cell growth and apoptosis. Stabilization and activation of p53 can lead to the induction of apoptosis and inhibition of cell growth, which may explain the anticancer properties of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth, and reduce inflammation. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to protect neurons from oxidative stress and apoptosis, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide is that it has been extensively studied and has been shown to have potential therapeutic applications. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have low solubility, which may make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to further investigate its mechanism of action, which may lead to the development of targeted therapies. Finally, further research is needed to improve the solubility of N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide, which may improve its efficacy in vivo.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2-methyl-5-nitrophenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methylphthalazine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the final product, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has also been found to have neuroprotective properties and has been shown to protect neurons from oxidative stress and apoptosis. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis.
Propriétés
Nom du produit |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetamide |
|---|---|
Formule moléculaire |
C18H16ClN3O2 |
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-12(19)9-15(11)20-17(23)10-16-13-5-3-4-6-14(13)18(24)22(2)21-16/h3-9H,10H2,1-2H3,(H,20,23) |
Clé InChI |
UXRJJFNPWVHTTK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277334.png)
![[(4-Phenyl-1,3-thiazol-2-yl)sulfanyl]acetic acid](/img/structure/B277337.png)

![2-Hydroxy-4-[(quinolin-8-ylsulfonyl)amino]benzoic acid](/img/structure/B277342.png)


![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277357.png)


![2-[(9,10-Dioxoanthracen-1-yl)sulfonylamino]acetic acid](/img/structure/B277367.png)

![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277370.png)
![N-[3-(aminosulfonyl)phenyl]-8-quinolinesulfonamide](/img/structure/B277371.png)
